Boc-Glu(OcHex)-OH.DCHA
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Overview
Description
Boc-Glu(OcHex)-OHDCHA, also known as N-tert-butoxycarbonyl-O5-cyclohexyl-L-glutamic acid, is a chemical compound with the molecular formula C16H27NO6The compound is known for its stability and effectiveness in minimizing side reactions during acidic and basic treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu(OcHex)-OH.DCHA involves the protection of the amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with cyclohexanol. The reaction typically requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-Glu(OcHex)-OH.DCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc group removal.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and deprotected amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Boc-Glu(OcHex)-OH.DCHA has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis to introduce glutamic acid residues.
Molecularly Imprinted Polymeric Membranes: The compound is used in the preparation of molecularly imprinted polymeric membranes for chiral recognition and enantioselective permeation.
Optical Resolution of Amino Acids: It is employed in the development of polymeric membranes for the optical resolution of amino acids.
Synthesis of Human Epidermal Growth Factor: This compound is used in the synthesis of protected peptide derivatives for the classical solution synthesis of human epidermal growth factor.
Orthogonal Solid Phase Peptide Synthesis: The compound is utilized in orthogonal solid-phase peptide synthesis in Boc chemistry.
Mechanism of Action
The mechanism of action of Boc-Glu(OcHex)-OH.DCHA in chemical synthesis involves its incorporation into the target molecule, followed by subsequent reactions to achieve the desired chemical transformation. The Boc group serves as a protecting group for the amino group, preventing unwanted side reactions during the synthesis process. The cyclohexyl ester group provides stability and minimizes side reactions during acidic and basic treatments.
Comparison with Similar Compounds
Similar Compounds
Boc-Asp(OcHex)-OH: Similar to Boc-Glu(OcHex)-OH.DCHA, this compound is used in peptide synthesis and provides stability during acidic and basic treatments.
Boc-Glu(OBzl)-OH: Another derivative of glutamic acid used in peptide synthesis with a benzyl ester group instead of a cyclohexyl ester.
Uniqueness
This compound is unique due to its cyclohexyl ester group, which provides enhanced stability and minimizes side reactions compared to other ester derivatives. This makes it particularly useful in solid-phase peptide synthesis and other applications where stability and purity are critical .
Properties
Molecular Formula |
C28H50N2O6 |
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Molecular Weight |
510.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H27NO6.C12H23N/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20);11-13H,1-10H2/t12-;/m0./s1 |
InChI Key |
QXKNHFZXSYWRFG-YDALLXLXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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